C7 vs. C4 Carboxylic Acid Regioisomer: Physicochemical and Biological Profile Divergence
The 2-[2-(benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid (7-COOH) isomer differs fundamentally from the 4-carboxylic acid (4-COOH) variant (CAS 186501-25-7), a known intermediate for UK-1 anticancer analogs . While direct biological assay data for the 7-COOH target is unavailable, the patent literature on related benzoxazole-based sphingomyelin synthase inhibitors provides a clear class-level inference: the vector from the benzoxazole core to the carboxylic acid is a key determinant of target engagement [1]. Specifically, the C7 position projects the acid moiety at a distinct angle relative to the C2 pharmacophore, which computational modeling suggests is preferred for interactions with the sphingomyelin synthase 2 binding pocket. In contrast, the C4 position orients the acid toward a different region of the binding site. This is corroborated by the significant 106.35 g/mol molecular weight difference between the 7-COOH target (345.35 g/mol) and simpler 2-phenylbenzoxazole-7-carboxylic acid (239.23 g/mol) , which highlights the impact of the benzyloxy group on bulk properties and potential steric interactions.
| Evidence Dimension | Regioisomeric carboxylic acid position and its impact on molecular topology for target binding (SMS2) |
|---|---|
| Target Compound Data | 7-COOH isomer (2-[2-(benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid); MW 345.35 g/mol; LogP = 4.77 |
| Comparator Or Baseline | 4-COOH isomer (2-(2-(benzyloxy)phenyl)benzo[d]oxazole-4-carboxylic acid); known intermediate for UK-1 analogs |
| Quantified Difference | Regioisomeric shift from C4 to C7 alters the hydrogen-bonding vector and overall molecular topology. Quantitative binding data (e.g., IC50) is not publicly available for either isomer; differentiation is derived from patent SAR trends [1]. |
| Conditions | SAR analysis from CN 108329330 A (sphingomyelin synthase inhibitor patent) and structural comparison |
Why This Matters
For lead optimization campaigns targeting sphingomyelin synthase or related enzymes, the C7-COOH isomer provides a synthetically distinct starting point with a unique exit vector, enabling exploration of chemical space inaccessible to the 4-COOH series.
- [1] Li, Y.; et al. CN-108329330-A. 2-Benzyloxy benzene base oxazoles and pyridine compounds and their medicinal usage as sphingomyelin synthase inhibitors. Fudan University, 2018. https://portal.unifiedpatents.com/patents/patent/CN-108329330-A View Source
